Hexasulfur

Catalog No.
S3335772
CAS No.
13798-23-7
M.F
S6
M. Wt
192.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexasulfur

CAS Number

13798-23-7

Product Name

Hexasulfur

IUPAC Name

hexathiane

Molecular Formula

S6

Molecular Weight

192.4 g/mol

InChI

InChI=1S/S6/c1-2-4-6-5-3-1

InChI Key

FEXCMMPRRBSCRG-UHFFFAOYSA-N

SMILES

S1SSSSS1

Canonical SMILES

S1SSSSS1

Hexasulfur, with the chemical formula S6\text{S}_6, is an inorganic compound and a unique allotrope of sulfur. It was first synthesized by M. R. Engel in 1891 through the reaction of thiosulfate with hydrochloric acid. Hexasulfur exists as cyclo-hexasulfur, which is characterized by its orange-red color and rhombohedral crystal structure. The molecular structure consists of six sulfur atoms arranged in a cyclic formation, adopting a chair conformation similar to that of cyclohexane, with bond angles of approximately 102.2° . This allotrope is also known by various names, including ρ-sulfur and Engel's sulfur.

, most notably oxidation reactions. It can be oxidized to form sulfur dioxide and sulfur trioxide under specific conditions. Additionally, hexasulfur can react with other sulfur species and halogens to produce various polysulfides and sulfide compounds. For example, the reaction with sulfur monochloride can yield hexasulfur from polysulfides:

H2S4+S2Cl2cyclo S6+2HCl\text{H}_2\text{S}_4+\text{S}_2\text{Cl}_2\rightarrow \text{cyclo S}_6+2\text{HCl}

his reaction highlights hexasulfur's ability to form through the interaction of different sulfur allotropes .

Hexasulfur can be synthesized through various methods:

  • Reaction with Hydrochloric Acid: The original method involves treating thiosulfate with hydrochloric acid.
  • Polysulfide Reaction: A more recent method involves reacting polysulfides with sulfur monochloride in a dilute solution of diethyl ether .
  • Thermal Methods: Heating elemental sulfur under controlled conditions can also yield hexasulfur as part of a mixture of sulfur allotropes.

These methods demonstrate the versatility in producing hexasulfur from different sulfur sources.

While hexasulfur itself may not have widespread industrial applications compared to other sulfur allotropes like octasulfur (S8\text{S}_8), it serves as a subject of interest in research regarding sulfur chemistry and materials science. Its unique structural properties may lead to potential uses in specialized chemical synthesis or as a precursor for other sulfur-containing compounds .

Research on the interactions of hexasulfur with other elements or compounds is ongoing. Studies have explored its reactivity towards mercury and other metals, indicating that hexasulfur could play a role in environmental chemistry, particularly concerning heavy metal interactions . Additionally, theoretical investigations have predicted various isomers of hexasulfur that may exhibit different reactivities compared to the stable chair form, suggesting avenues for further exploration in chemical behavior and applications .

Hexasulfur shares similarities with several other sulfur allotropes, each possessing unique structural characteristics:

CompoundFormulaStructure TypeNotable Properties
OctasulfurS8\text{S}_8Crown-shaped ringMost stable form; common in nature
DodecasulfurS12\text{S}_{12}Cyclic structureMore stable than hexasulfur; larger ring
PolysulfidesSn\text{S}_n (where n>8n>8)Linear or cyclicVarying chain lengths; reactive

Hexasulfur is unique due to its smaller ring size and distinct chair conformation compared to octasulfur's crown shape and dodecasulfur's larger cyclic structure. This uniqueness may influence its chemical reactivity and potential applications .

The synthesis of hexasulfur demands precise control over reaction conditions to favor six-membered sulfur rings over competing allotropes like S₈ (cyclooctasulfur) or linear polysulfanes. Modern techniques emphasize tunable pathways that leverage inorganic precursors, organometallic templates, and solvent effects.

Traditional Inorganic Synthesis Pathways: Thiosulfate Acidolysis and Polysulfane Reactivity

The acid-catalyzed decomposition of thiosulfate salts remains the most widely employed method for laboratory-scale hexasulfur production. Engel's original 1891 protocol involves treating sodium thiosulfate (Na₂S₂O₃) with hydrochloric acid under controlled conditions:

$$
\text{Na}2\text{S}2\text{O}3 + 2 \text{HCl} \rightarrow \text{S}6 + 2 \text{NaCl} + \text{SO}2 + \text{H}2\text{O}
$$

This exothermic reaction proceeds via intermediate formation of sulfoxylic acid (H₂SO₂), which undergoes disproportionation to yield S₆ crystals [1]. Critical parameters include:

ParameterOptimal RangeEffect on Yield
HCl Concentration6–8 MMaximizes S₆ selectivity over S₈
Temperature0–5°CSuppresses S₇/S₈ crystallization
Reaction Time45–60 minutesBalances completion vs. side reactions

Alternative inorganic routes exploit polysulfane (H₂Sₓ) reactivity with sulfur halides. For example, tetrasulfane (H₂S₄) reacts with disulfur dichloride (S₂Cl₂) in diethyl ether:

$$
\text{H}2\text{S}4 + \text{S}2\text{Cl}2 \rightarrow \text{S}_6 + 2 \text{HCl}
$$

This method avoids SO₂ byproducts but requires strict anhydrous conditions to prevent hydrolysis of S₂Cl₂ to S₈ [1]. Kinetic studies reveal that H₂Sₓ chain length directly influences cyclization efficiency, with x = 4–5 providing optimal ring closure rates.

Organometallic-Mediated Cyclization: Titanocene Pentasulfide Systems

Transition metal complexes enable template-assisted synthesis of hexasulfur through sulfur transfer reactions. Titanocene pentasulfide (Cp₂TiS₅), a bright red organotitanium compound, serves as a versatile precursor. Its synthesis involves sulfur insertion into titanocene dicarbonyl:

$$
(\text{C}5\text{H}5)2\text{Ti(CO)}2 + \frac{5}{8} \text{S}8 \rightarrow (\text{C}5\text{H}5)2\text{TiS}_5 + 2 \text{CO}
$$

The TiS₅ moiety acts as a structural template, facilitating controlled sulfur transfer to form S₆. When treated with disulfur dichloride, Cp₂TiS₅ releases S₇ while regenerating the titanium precursor:

$$
(\text{C}5\text{H}5)2\text{TiS}5 + \text{S}2\text{Cl}2 \rightarrow (\text{C}5\text{H}5)2\text{TiCl}2 + \text{S}_7
$$

Kinetic analyses demonstrate second-order dependence on both Cp₂TiS₅ and S₂Cl₂ concentrations, with a bimolecular rate constant of $$k_{\text{rxn}} = 325\ \text{M}^{-1}\text{s}^{-1}$$ at 25°C [5]. Dynamic NMR studies reveal chair-chair ring flipping in the TiS₅ complex (ΔG‡ = 67 kJ/mol), which modulates sulfur transfer efficiency [4].

Solvent-Driven Crystallization Strategies for Allotropic Purity Control

Solvent selection critically determines the crystalline form and allotropic purity of hexasulfur. Polar aprotic solvents like dimethylformamide (DMF) and hexamethylphosphoramide (HMPA) stabilize S₆ through:

  • Dielectric shielding of sulfur-sulfur bonds, reducing radical-mediated polymerization
  • Lewis basicity that coordinates to sulfur atoms, favoring chair conformations

In DMF, the solubility of S₆ reaches 12.7 g/L at 20°C, compared to 0.3 g/L in nonpolar solvents like toluene. This enhanced solubility enables slow cooling crystallization (0.5°C/min) to produce rhombohedral S₆ crystals with >98% allotropic purity [1]. Conversely, EPD (electron-pair donor) solvents like HMPA induce radical dissociation of polysulfides, necessitating antioxidant additives (e.g., 0.1% hydroquinone) to preserve S₆ integrity [3].

Crystallization metrics under varied conditions:

SolventDielectric ConstantS₆ Yield (%)Purity (%)
DMF36.78998.2
Ether4.36792.5
HMPA30.07895.8

XLogP3

2.6

Wikipedia

Hexasulfur

Dates

Modify: 2024-02-18

Explore Compound Types